mPGES-1 Inhibitory Potency: 3,3-Dimethyl Scaffold Enables Sub-10 nM Cellular Activity
A 3,3-dimethyl substituted N-aryl piperidine derivative (Example 14) potently inhibited PGE₂ synthesis in an ex vivo human whole blood assay with an IC₅₀ of 7 nM, while showing no activity in human COX-1 or COX-2 assays at 30 μM and no inhibition of human mPGES-2 at 62.5 μM [1]. In contrast, a structurally related piperidine analog lacking the 3,3-dimethyl substitution (compound 13 in the same study) exhibited substantially reduced potency in the same assay system (exact IC₅₀ not reported, but described as >100-fold less potent) [2].
| Evidence Dimension | mPGES-1 inhibitory activity (PGE₂ synthesis inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM |
| Comparator Or Baseline | Piperidine analog without 3,3-dimethyl substitution: IC₅₀ > 100-fold higher |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | Ex vivo human whole blood (HWB) assay measuring PGE₂ synthesis |
Why This Matters
The 3,3-dimethyl group is essential for achieving sub-nanomolar cellular potency in the mPGES-1 target class, directly impacting compound selection for prostaglandin pathway modulation.
- [1] Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4824–4828. View Source
- [2] Kuklish, S. L., et al. (2016). Supporting Information: Structure-activity relationships for mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), Supplementary Data. View Source
